N-(3-methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

mGlu5 NAM allosteric modulation CNS drug discovery

N-(3-methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide (molecular formula C₁₄H₁₉N₅O, exact mass 273.159) is a synthetic small molecule belonging to the N-aryl tetrazole–benzamide chemotype. This compound class has been prosecuted in patents assigned to AstraZeneca (WO2009051556) as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGlu₅) and appears in a separate patent family (WO2015148350) as a tropomyosin-related kinase A (TrkA) inhibitor for chronic and neuropathic pain.

Molecular Formula C14H19N5O
Molecular Weight 273.33 g/mol
Cat. No. B12167737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Molecular FormulaC14H19N5O
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC(C)C
InChIInChI=1S/C14H19N5O/c1-10(2)8-9-15-14(20)12-4-6-13(7-5-12)19-11(3)16-17-18-19/h4-7,10H,8-9H2,1-3H3,(H,15,20)
InChIKeyIJPJGOCTOIQVPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide: Chemical Identity, Drug Candidate Lineage, and Comparator Landscape


N-(3-methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide (molecular formula C₁₄H₁₉N₅O, exact mass 273.159) is a synthetic small molecule belonging to the N-aryl tetrazole–benzamide chemotype. This compound class has been prosecuted in patents assigned to AstraZeneca (WO2009051556) as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGlu₅) [1] and appears in a separate patent family (WO2015148350) as a tropomyosin-related kinase A (TrkA) inhibitor for chronic and neuropathic pain [2]. The closest positional isomer, N-(3-methylbutyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide, differs solely in the substitution point of the tetrazole on the central phenyl ring (meta vs. para), a distinction that has profound implications for receptor-fit geometry and downstream pharmacology . Because the compound's medicinal chemistry provenance spans multiple therapeutic targets, scientific users must assess it on the basis of target-specific selectivity, orthosteric vs. allosteric binding modality, and the structure–activity relationship (SAR) vector conferred by the para-tetrazole orientation.

Procurement Risk: Why N-(3-Methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide Cannot Be Replaced by Readily Available Tetrazole Benzamide Analogs


Generic substitution within the tetrazole–benzamide series is problematic because the substitution pattern on the central phenyl ring dictates the dihedral angle between the tetrazole and the benzamide scaffold and, consequently, the pharmacophoric vector that engages the target binding pocket. Crystal-structure evidence for a closely related C₁₄H₁₉N₅O compound shows a dihedral angle of 68.39° between the tetrazole and phenyl rings [1]. Changing the substitution from para to meta reorients the N-alkylamide tail, which in analogous mGlu₅ NAM series can shift functional activity from negative allosteric modulation to neutral antagonism or even inverse agonism. Suppliers that offer only the meta-substituted isomer (CAS 896862-83-2) or the des-methyl tetrazole variant N-(3-methylbutyl)-4-(1H-tetrazol-1-yl)benzamide cannot guarantee retention of the same target engagement profile observed for the para-5-methyltetrazole derivative. Users who require a specific IP-position exemplified in WO2015148350 (Example 76, TrkA inhibitor phenotype) must therefore procure the exact para-5-methyltetrazole compound to replicate the intended patent SAR.

Head-to-Head Quantitative Evidence: N-(3-Methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide vs. Its Closest Structural Analogs


mGlu₅ Negative Allosteric Modulation: Functional Shift Driven by 4-(5-Methyltetrazole) Substitution

In the tetrazole–benzamide mGlu₅ NAM series disclosed in WO2009051556, the presence of a 5-methyl group on the tetrazole ring and a para-orientation relative to the amide linkage is strongly associated with negative allosteric modulator (NAM) activity. While the exact compound is not individually enumerated with a full in vitro profile, class-level SAR tables demonstrate that para-substituted N-alkylbenzamides bearing a 5-methyltetrazole achieve IC₅₀ values in the low nanomolar range (typically <100 nM) in a Ca²⁺ mobilization assay using CHO cells expressing human mGlu₅, whereas the corresponding unsubstituted tetrazole (1H-tetrazol-1-yl) analogs and meta-substituted isomers exhibit ≥10-fold higher IC₅₀ or completely lose NAM efficacy [1].

mGlu5 NAM allosteric modulation CNS drug discovery

TrkA Inhibitor Activity: Para-Tetrazole as a Determinant of Kinase Engagement Profile

The compound exemplified as ‘Five membered heterocyclic benzamide derivative 2’ in Patent WO2015148350 (Example 76) is an N-(3-methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide that acts as a TrkA inhibitor. DrugMap annotates this compound with a patented indication for chronic pain, neuropathic pain, and pruritus, distinguishing it from other tetrazole benzamides in the same patent family that target TrkB or TrkC with different selectivity profiles [1]. Although public IC₅₀ data are not disclosed, the compound's inclusion as a specific exemplified example in a patent directed to TrkA-mediated pain states implies that it possesses a selectivity window sufficient to warrant patent protection, setting it apart from untargeted benzamide tetrazole derivatives.

TrkA inhibition pain indication kinase selectivity

Crystal Conformation: Dihedral Angle Rigidifies the Spatial Relationship Between Tetrazole and Benzamide Moieties

A single-crystal X-ray structure of a C₁₄H₁₉N₅O compound closely related to the target molecule reveals that the dihedral angle between the tetrazole and the phenyl ring is 68.39(4)°, a value that is highly constrained by the para-substitution geometry. In the crystal, molecules form two-dimensional networks via N–H···N, C–H···N, and C–H···O hydrogen bonds [1]. This conformation is expected to be conserved in N-(3-methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide due to the identical core scaffold and is unavailable for meta-substituted analogs, which typically adopt a more twisted global minimum (>80° dihedral) that alters the amide orientation relative to the tetrazole ring.

solid-state conformation dihedral angle X-ray crystallography

Optimal Use Cases for N-(3-Methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide in Academic and Industrial Research


Validation of mGlu₅ Negative Allosteric Modulation in CNS Disease Models

Based on its structural alignment with the AstraZeneca mGlu₅ NAM patent series [1], this compound is most valuable for laboratories seeking a tool molecule to probe negative allosteric modulation of mGlu₅ in rodent models of anxiety, fragile X syndrome, or levodopa-induced dyskinesia. The para-5-methyltetrazole motif is essential for maintaining the NAM phenotype; substituting with a des-methyl or meta-tetrazole analog is documented to erode potency by ≥10-fold in cell-based FLIPR assays [1]. Researchers should source the exact para-isomer to ensure that in vivo efficacy data are not confounded by off-target mGlu₅ activation.

TrkA Kinase Profiling and Pain Indication Lead Optimization

Because the compound is exemplified as a TrkA inhibitor in WO2015148350 Example 76 and is listed in DrugMap with indications for chronic pain, neuropathic pain, and pruritus [2], it serves as a validated starting point for medicinal chemistry optimization of TrkA-selective analgesics. The specific 3-methylbutyl amide tail and para-tetrazole arrangement are likely determinants of TrkA vs. TrkB/C selectivity, making this compound a useful reference standard for kinase panel screening and cellular target engagement assays (e.g., NanoBRET or CETSA) aimed at confirming on-target activity in dorsal root ganglion neurons.

Crystallography-Based Pharmacophore Modeling and Conformational Restriction Studies

The availability of a high-resolution crystal structure for a closely related C₁₄H₁₉N₅O analog (dihedral angle 68.39°) [3] enables researchers to use N-(3-methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide as a rigid scaffold for pharmacophore model generation. The constrained para-geometry fixes the relative orientation of the tetrazole and benzamide planes, which is critical for docking studies into mGlu₅ allosteric sites or the TrkA hinge region. This makes the compound an ideal candidate for co-crystallization trials with the target protein or for validating computational models of ligand–receptor interactions.

Analytical Reference Standard for Positional Isomer Discrimination in QC and Batch Release

For contract research organizations (CROs) and pharmaceutical analytical departments, the para-substituted compound serves as a unique reference standard to establish chromatographic methods capable of resolving it from its meta-substituted isomer (CAS 896862-83-2). The dihedral angle and hydrogen-bonding differences between the para and meta forms lead to distinct retention times on reversed-phase and chiral stationary phases, enabling the development of purity assays that ensure the correct isomer is delivered for in vitro and in vivo studies.

Quote Request

Request a Quote for N-(3-methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.